(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H23N7O4 and its molecular weight is 485.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has focused on the synthesis of novel compounds derived from the core chemical structure, highlighting their potential antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of 1,2,4-Triazole derivatives, demonstrating significant antimicrobial properties against various microorganisms. This suggests the compound's relevance in developing new antimicrobial agents (H. Bektaş et al., 2007).
Anti-Inflammatory and Analgesic Properties
Another study by Abu‐Hashem et al. (2020) synthesized derivatives showing considerable anti-inflammatory and analgesic activities. This research underscores the potential of such compounds in creating new treatments for inflammation and pain management (A. Abu‐Hashem et al., 2020).
Antioxidant Activity
The determination of biological and antioxidant activities of triazolopyrimidines by Gilava et al. (2020) indicates the compound's effectiveness in mitigating oxidative stress, laying the groundwork for further exploration in antioxidant therapies (V. P. Gilava et al., 2020).
Antitumor Applications
Said et al. (2004) explored the synthesis and biological evaluation of new thiazolopyrimidines, including derivatives of the core compound, for potential antitumor applications. Though some compounds exhibited promising antimicrobial activity, none showed significant antitumor effects, indicating the selective biological activity of these derivatives (M. Said et al., 2004).
Preclinical Evaluation for A2A Receptors
Zhou et al. (2014) conducted a synthesis and preclinical evaluation of derivatives for mapping cerebral adenosine A2A receptors with PET, showcasing the potential of such compounds in neurological research and diagnostics (Xiaoyun Zhou et al., 2014).
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O4/c1-34-19-6-4-18(5-7-19)32-25-23(28-29-32)24(26-15-27-25)31-12-10-30(11-13-31)22(33)9-3-17-2-8-20-21(14-17)36-16-35-20/h2-9,14-15H,10-13,16H2,1H3/b9-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSSQFRRRLXWHP-OQFOIZHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C=CC5=CC6=C(C=C5)OCO6)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)/C=C\C5=CC6=C(C=C5)OCO6)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.